N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide
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Overview
Description
N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide: is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and an azide, a [4+2] cycloaddition reaction can be employed to form the tricyclic structure.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in the tricyclic ring system. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of neuropharmacology and antimicrobial research.
Industry: The compound can be used as a building block for the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into binding pockets of enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.
Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide: This compound shares a similar tricyclic core but differs in the functional groups attached to the nitrogen atom.
(1S,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine: Another structurally related compound with variations in the substituents on the tricyclic ring.
Uniqueness
N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide stands out due to its specific combination of functional groups and the presence of an acetamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPZYGWKYFABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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